molecular formula C9H10F3NO2 B570761 (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1568041-73-5

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B570761
CAS No.: 1568041-73-5
M. Wt: 221.179
InChI Key: WRLVESWELOBVJS-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of the trifluoromethoxy group and the chiral center at the ethan-1-ol moiety contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the biocatalytic reduction of 4-(trifluoromethoxy)acetophenone using recombinant whole-cell catalysts. This method employs recombinant Escherichia coli cells to achieve high enantioselectivity and yield .

Industrial Production Methods: Industrial production of this compound can be scaled up using the biocatalytic method mentioned above. The process involves optimizing reaction conditions, such as the use of isopropanol as a co-solvent to enhance substrate solubility and reaction efficiency. This method has been shown to produce the desired compound with high yield and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is used as a building block for the synthesis of various chiral compounds and pharmaceuticals. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its chiral nature and functional groups allow it to interact with biological targets in a stereospecific manner .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a precursor for the synthesis of drugs targeting specific receptors or enzymes involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The chiral center at the ethan-1-ol moiety allows for stereospecific interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

  • (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
  • (1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
  • (1R)-2-amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol

Comparison: Compared to its analogs, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol exhibits unique properties due to the presence of the trifluoromethoxy group. This group enhances its lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVESWELOBVJS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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